Morpholine-4-carbothiohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
morpholine-4-carbothiohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3OS/c6-7-5(10)8-1-3-9-4-2-8/h1-4,6H2,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWSTHNVQZSSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406636 | |
| Record name | morpholine-4-carbothiohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6499-15-6 | |
| Record name | morpholine-4-carbothiohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-aminomorpholine-4-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Safe Handling of Morpholine-4-carbothiohydrazide for Research and Development
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the safety protocols and handling procedures for Morpholine-4-carbothiohydrazide. As a specialized heterocyclic compound incorporating both a morpholine and a thiohydrazide moiety, it presents a unique set of handling requirements that demand rigorous adherence to safety standards. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for professionals in laboratory and drug development settings.
Section 1: Chemical Identity and Application Context
This compound is a bifunctional organic molecule utilized primarily as a building block in synthetic chemistry. Its structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds for pharmaceutical and agrochemical research.
Understanding its structure is key to anticipating its reactivity and handling needs. The morpholine ring provides a stable, saturated heterocyclic core, while the carbothiohydrazide group (-C(=S)NHNH2) is the primary source of its chemical reactivity and potential biological activity, as well as its principal handling hazards.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 6499-15-6 | [1] |
| Molecular Formula | C₅H₁₁N₃OS | [1] |
| Molecular Weight | 161.23 g/mol | [1] |
| Synonyms | N/A | - |
Section 2: Hazard Identification and Classification
GHS Classification (Proxy Data) [2]
-
Pictogram:
-
Signal Word: Warning
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Precautionary Statements (Selected) [2][3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Section 3: Toxicological Profile and Mechanistic Insights
The primary toxicological concerns stem from its potential to act as an irritant and its acute toxicity upon ingestion or skin contact.[2]
-
Routes of Exposure: The main routes of occupational exposure are inhalation of the powder, dermal contact, and eye contact. Ingestion is less likely in a controlled lab setting but remains a risk.[2]
-
Skin and Eye Irritation: The thioamide/thiohydrazide functional group can interact with biological macromolecules, leading to irritation. Direct contact with the eyes is expected to cause serious irritation.[2]
-
Respiratory Irritation: Inhalation of fine dust particles can irritate the respiratory tract.[2]
-
Hydrazine Moiety Considerations: The terminal -NH2 group on the hydrazide makes it a derivative of hydrazine. Hydrazine and its derivatives are a class of compounds known for a range of potential systemic effects, and some are investigated for carcinogenic and mutagenic properties.[4] While no specific data exists for this compound, this chemical lineage necessitates cautious handling to minimize long-term exposure.[2][4] The toxicological properties have not been fully investigated.[2]
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. The primary goal is to use engineering controls to isolate the chemical, supplemented by robust PPE as the final barrier.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid this compound or its solutions must be performed inside a certified chemical fume hood.[4][5] This is the most critical control measure to prevent inhalation of airborne particles.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts outside the primary containment of the fume hood.
Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical safety goggles with side shields. A face shield should be worn over goggles for larger quantities or when there is a splash risk. | Protects against airborne dust particles and accidental splashes of solutions.[2][6] |
| Hand | Chemical-resistant gloves (Butyl rubber is recommended for hydrazine compounds; Nitrile may be suitable for incidental contact, but compatibility should be verified). | Prevents dermal absorption, which is a significant route of exposure.[2][6] |
| Body | Long-sleeved lab coat. A chemically resistant apron is recommended when handling larger quantities. | Protects skin on the arms and body from contamination.[6] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Section 5: Safe Handling, Storage, and Incompatibilities
Prudent Handling Practices:
-
Risk Assessment: Before any new procedure, perform a risk assessment. Do not scale up experiments without a thorough review of the potential hazards.[4]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled.[2][7]
-
Grounding: For bulk transfers, equipment should be grounded to prevent static discharge.[8]
Storage Conditions:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[2]
-
Environment: Protect from moisture and direct sunlight.
Chemical Incompatibilities:
-
Strong Oxidizing Agents: The hydrazide moiety is a reducing agent and can react vigorously or explosively with strong oxidizers (e.g., perchlorates, nitrates, peroxides).[5][9] Keep waste streams separate.
-
Strong Reducing Agents: While it has reducing properties, its stability with other reducing agents is not well-documented and mixing should be avoided.[2]
-
Metal Salts: Hydrazine compounds can be catalytically decomposed by certain metal ions like copper and iron, especially when heated.[9]
Workflow & Emergency Response Diagram
Caption: Workflow for safe handling and emergency response.
Section 6: Emergency First Aid and Spill Procedures
Immediate and correct response to an emergency is critical.
First Aid Measures [2]
-
Inhalation: If dust is inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Spill & Leak Procedures
-
Small Spill (Solid):
-
Ensure proper PPE is worn.
-
Avoid breathing dust.
-
Gently sweep or scoop the material into a labeled, sealable container for hazardous waste disposal. Do not use water to clean up as it may create a slurry that is harder to contain.[10]
-
Wipe the area with a damp cloth, and place the cloth in the waste container.
-
Ventilate the area.
-
-
Large Spill:
-
Evacuate the immediate area and alert others.
-
Restrict access to the area.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.[10]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Section 7: Protocol for Weighing and Solution Preparation
This protocol demonstrates the integration of safety procedures into a common laboratory task.
Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL stock solution in DMSO.
Methodology:
-
Preparation:
-
1.1: Conduct a pre-procedure review of this SOP and the proxy SDS.
-
1.2: Ensure a certified chemical fume hood is operational.
-
1.3: Assemble all necessary materials: the chemical container, a tared weigh boat or vial, spatula, vortex mixer, appropriate solvent (DMSO), and a labeled final container for the solution.
-
-
Personal Protective Equipment:
-
2.1: Don a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., butyl rubber).
-
-
Weighing (inside fume hood):
-
3.1: Place the analytical balance inside the fume hood if possible, or as close as feasible while ensuring the sash provides a protective barrier.
-
3.2: Carefully open the stock container. Causality: Performing this in the hood contains any dust that may become airborne.
-
3.3: Using a clean spatula, carefully transfer approximately 100 mg of the solid to the tared vial. Avoid tapping or actions that create dust.
-
3.4: Tightly seal the main stock container and set it aside.
-
3.5: Record the exact mass of the transferred solid.
-
-
Solubilization:
-
4.1: While still in the fume hood, use a pipette to add the calculated volume of DMSO (for 100 mg, add 10 mL) to the vial containing the weighed solid.
-
4.2: Cap the vial securely.
-
4.3: Gently swirl or use a vortex mixer at a low setting until the solid is completely dissolved.
-
-
Cleanup and Storage:
-
5.1: Wipe the spatula and work surface inside the fume hood with a solvent-dampened cloth. Dispose of the cloth and any used weigh boats as solid hazardous waste.
-
5.2: Store the newly prepared stock solution in a clearly labeled container, including the chemical name, concentration, solvent, date, and your initials.
-
5.3: Remove gloves and wash hands thoroughly with soap and water.
-
References
-
Title: Morpholine-4-carboxamide Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Safety Data Sheet: Morpholine Source: Carl ROTH URL: [Link]
-
Title: Morpholine Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Morpholine - SAFETY DATA SHEET Source: Ing. Petr Švec - PENTA s.r.o. URL: [Link]
-
Title: Safety Data Sheet: Morpholine Source: Chemos GmbH & Co. KG URL: [Link]
-
Title: N-(1-Pyridin-2-ylethyl)this compound Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Safety and Handling of Hydrazine Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine Source: University of Central Florida URL: [Link]
-
Title: LESSON LEARNED - HYDRAZINE MONOHYDRATE EXPLOSION Source: University of Florida Environmental Health & Safety URL: [Link]
-
Title: Morpholine - IARC Monographs Source: NCBI Bookshelf URL: [Link]
-
Title: Safety Data Sheet: Morpholine Source: Carl ROTH URL: [Link]
-
Title: Practical Hydrazine Hydrate Safety Source: Reddit r/chemistry URL: [Link]
Sources
- 1. 6499-15-6|this compound|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. Morpholine-4-carboxamide | C5H10N2O2 | CID 75088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.ufl.edu [ehs.ufl.edu]
- 5. reddit.com [reddit.com]
- 6. arxada.com [arxada.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. chemos.de [chemos.de]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. artscimedia.case.edu [artscimedia.case.edu]
Methodological & Application
The Versatile Role of Morpholine-4-carbothiohydrazide in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: The Significance of Morpholine-4-carbothiohydrazide in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular frameworks with potent and selective biological activities is perpetual. Heterocyclic compounds form the bedrock of many approved pharmaceuticals, owing to their diverse chemical properties and ability to interact with a wide array of biological targets. Among the myriad of synthons utilized in the construction of these vital structures, this compound has emerged as a particularly versatile and valuable building block. The inherent reactivity of its thiocarbohydrazide moiety, combined with the favorable pharmacokinetic profile often imparted by the morpholine ring, makes it an attractive starting point for the synthesis of a diverse range of heterocyclic systems, including thiadiazoles, triazoles, and other related scaffolds. These resulting compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antioxidant properties, underscoring the importance of this compound in medicinal chemistry and drug development.[1][2] This guide provides an in-depth exploration of the synthesis of this compound and its application in the construction of key heterocyclic compounds, complete with detailed protocols and an examination of the biological significance of the resulting molecules.
Synthesis of the Keystone Synthon: this compound
The journey into the diverse world of morpholine-derived heterocycles begins with the reliable synthesis of the starting material, this compound. While various methods exist for the preparation of thiosemicarbazides, a common and effective route involves a multi-step sequence starting from morpholine.[3] This approach ensures a high-purity product, which is crucial for subsequent cyclization reactions.
Protocol 1: Multi-step Synthesis of this compound
This protocol details a reliable three-step synthesis of this compound, commencing with the N-alkylation of morpholine.
Step 1: Synthesis of Ethyl 2-morpholinoacetate
-
To a solution of morpholine (0.1 mol) in benzene, add triethylamine (0.1 mol) as a catalyst.
-
To this mixture, add ethyl chloroacetate (0.1 mol) dropwise with stirring.
-
Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-morpholinoacetate, which can be purified by distillation.
Step 2: Synthesis of 2-morpholinoacetohydrazide
-
Dissolve the synthesized ethyl 2-morpholinoacetate (0.1 mol) in ethanol.
-
Add hydrazine hydrate (0.1 mol) to the solution.[3]
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield 2-morpholinoacetohydrazide.
Step 3: Synthesis of this compound (as a derivative)
-
Dissolve the 2-morpholinoacetohydrazide (0.1 mol) in ethanol.
-
Add ammonium thiocyanate (0.1 mol) and a catalytic amount of concentrated hydrochloric acid.[3]
-
Reflux the reaction mixture for several hours.
-
Cool the reaction mixture, and the resulting precipitate of the thiosemicarbazide derivative can be collected by filtration, washed with cold ethanol, and recrystallized to afford the pure product.
Application in the Synthesis of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] this compound serves as an excellent precursor for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles through various cyclization strategies.
Mechanism Insight: Acid-Catalyzed Cyclization
A common method for the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides involves an acid-catalyzed cyclization with carboxylic acids or their derivatives. The reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the thiadiazole ring.
Protocol 2: Synthesis of 5-Aryl-2-(morpholinomethyl)-1,3,4-thiadiazoles
This protocol outlines the synthesis of 1,3,4-thiadiazoles via the cyclization of a morpholine-containing thiosemicarbazide with an aromatic carboxylic acid.
-
A mixture of the this compound derivative (0.01 mol) and a substituted aromatic carboxylic acid (0.01 mol) is prepared.
-
Phosphorous oxychloride (5 mL) is added slowly to the mixture with cooling.
-
The reaction mixture is refluxed for a specified duration, with the progress monitored by TLC.
-
After completion, the mixture is cooled and carefully poured onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.
-
The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-thiadiazole.
Application in the Synthesis of 1,2,4-Triazoles
The 1,2,4-triazole moiety is another cornerstone of medicinal chemistry, found in numerous drugs with antifungal, antiviral, and anticancer activities.[5] The versatile reactivity of this compound allows for its efficient conversion into various substituted 1,2,4-triazoles.
Mechanism Insight: Base-Catalyzed Cyclization
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols from thiosemicarbazides is often achieved through a base-catalyzed intramolecular cyclization.[6] The reaction typically involves the deprotonation of the thioamide proton, followed by nucleophilic attack of the nitrogen onto the carbonyl carbon of a suitable electrophile, leading to the formation of the triazole ring.
Protocol 3: Synthesis of 4-Amino-5-morpholino-4H-1,2,4-triazole-3-thiol
This protocol describes the synthesis of a key 1,2,4-triazole intermediate from a morpholine-containing thiosemicarbazide.
-
To a solution of the this compound derivative (0.01 mol) in ethanol, add a solution of sodium hydroxide (0.01 mol) in water.[3]
-
Reflux the reaction mixture for several hours, monitoring the completion of the reaction by TLC.
-
After cooling, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is filtered, washed thoroughly with water, and dried.
-
The crude product can be recrystallized from a suitable solvent to yield the pure 4-amino-5-morpholino-4H-1,2,4-triazole-3-thiol.[3]
Biological Significance of Morpholine-Derived Heterocycles
The incorporation of the morpholine moiety into heterocyclic scaffolds often leads to compounds with enhanced pharmacological properties. The morpholine ring can improve aqueous solubility, metabolic stability, and receptor binding affinity, making it a valuable component in drug design.
Antimicrobial Activity
Many 1,3,4-thiadiazole and 1,2,4-triazole derivatives incorporating a morpholine substituent have demonstrated significant antibacterial and antifungal activities.[7][8] The exact mechanism of action can vary, but these compounds often target essential enzymes or cellular processes in microbial pathogens.
| Compound Class | Target Organism | Activity (MIC/IC50) | Reference |
| Morpholine-Thiadiazole | Staphylococcus aureus | MIC: 128 µg/mL (for a bromo-substituted derivative) | [9] |
| Morpholine-Thiadiazole | Candida albicans | MIC: 8-96 µg/mL (for a methyl-substituted derivative) | [10] |
| Morpholine-Triazole | Prostate Cancer Cells (PC-3) | IC50: 26.0 µM (for a hydrazide-hydrazone derivative) | [11] |
Anticancer Activity
The antiproliferative properties of morpholine-containing heterocycles have been extensively investigated.[12] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Morpholine-Triazole Hybrid | Human Cancer Cell Lines | GI50: 3.69 to 20.40 µM | [12] |
| Morpholine-Triazole | HepG2 (Liver Cancer) | IC50: 2.88 µM | [13] |
| Morpholine-Benzimidazole-Oxadiazole | HT-29 (Colon Cancer) | IC50: 3.103 µM | [14] |
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile synthon in the construction of a wide array of biologically active heterocyclic compounds. Its straightforward synthesis and the predictable reactivity of its thiocarbohydrazide moiety allow for the efficient generation of diverse molecular libraries for drug discovery. The resulting 1,3,4-thiadiazoles and 1,2,4-triazoles, among other heterocycles, have demonstrated significant potential as antimicrobial and anticancer agents. Future research in this area will likely focus on the development of more efficient and greener synthetic methodologies, the exploration of a wider range of cyclization reactions to access novel heterocyclic systems, and the detailed elucidation of the structure-activity relationships and mechanisms of action of these promising compounds. The continued investigation of this compound and its derivatives holds great promise for the discovery of new and effective therapeutic agents.
References
-
Tretyakov, B.A., Tikhonova, V. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6965. Available from: [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529. Available from: [Link]
-
Baghdad Science Journal. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4). Available from: [Link]
-
Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(12), 3631-3634. Available from: [Link]
- Google Patents. (1990). Process for the production of thiocarbohydrazide. US4940815A.
- Google Patents. (2021). Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5-dimercapto-1,3,4-thiadiazole salt. WO2021215958A1.
-
Patel, N. B., & Shaikh, F. M. (2011). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 686-694. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of thiosemicarbazide derivatives. Available from: [Link]
-
ResearchGate. (n.d.). Various approaches for synthesis of morpholine. Available from: [Link]
-
Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (2023). Pharmaceuticals, 16(7), 959. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of [4-(morpholin-4-yl)benzylidenyl]thiosemicarbazide. Available from: [Link]
-
El-Dean, A. M. K., et al. (2022). Synthesis and Reactions of New Hydrazinyl-2,7-naphthyridines and Pyrimidothieno[2,3-c][1][7]naphthyridine Morpholine Derivatives. Russian Journal of Organic Chemistry, 58(9), 1287–1296. Available from: [Link]
-
Al-Obaidi, A. S. M., & Jaber, S. H. (2017). New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. Journal of Al-Nahrain University, 20(3), 51-55. Available from: [Link]
- Google Patents. (1957). Process for preparing thiosemicarbazide. US2806880A.
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Archiv der Pharmazie, 337(2), 111-120. Available from: [Link]
-
Yurttaş, L., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3123. Available from: [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529. Available from: [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2018). Bioorganic & Medicinal Chemistry, 26(10), 2689-2708. Available from: [Link]
-
Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253. Available from: [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available from: [Link]
-
Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. (2021). Bioorganic Chemistry, 115, 105234. Available from: [Link]
-
ResearchGate. (n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions. Available from: [Link]
- Google Patents. (1961). Process for the preparation of thiosemicarbazide. US3009955A.
-
Hamidian, H., Afrooz, M., & Fozooni, S. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry, 24(1), 333-335. Available from: [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available from: [Link]
-
Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate. (2023). Current Organic Synthesis, 20(6), 724-731. Available from: [Link]
-
Al-Warhi, T., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6306. Available from: [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). Molecules, 28(13), 5109. Available from: [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Archiv der Pharmazie, 337(2), 111-120. Available from: [Link]
-
Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(17), 11486-11496. Available from: [Link]
-
Synthesis, characterization and antimicrobial activity of new 2,5- disubstituted-1,3,4-thiadiazole derivatives. (2014). Der Pharma Chemica, 6(6), 362-372. Available from: [Link]
-
ResearchGate. (2022). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. Available from: [Link]
-
Design, synthesis, and antiproliferative activity of new indole/1,2,4-triazole/chalcone hybrids as EGFR and/or c-MET inhibitors. (2024). Archiv der Pharmazie. Available from: [Link]
-
Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (2019). PLoS ONE, 14(9), e0222483. Available from: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 5. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and antiproliferative activity of new indole/1,2,4-triazole/chalcone hybrids as EGFR and/or c-MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Morpholine-4-carbothiohydrazide Synthesis
Welcome to the comprehensive technical support guide for the synthesis of morpholine-4-carbothiohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately optimize reaction yields. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.
I. Reaction Overview and Mechanism
The synthesis of this compound typically involves the reaction of a morpholine-derived hydrazide with an isothiocyanate.[1][2] This nucleophilic addition reaction is a common method for preparing thiosemicarbazide derivatives.[1][3]
The general reaction scheme is as follows:
Morpholine Derivative (e.g., Morpholine-4-carbonyl hydrazide) + Isothiocyanate -> this compound
The reaction mechanism proceeds through the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate. This is followed by a proton transfer to yield the final thiosemicarbazide product.
Visualization of the General Reaction Workflow
Sources
Avoiding impurities in the synthesis of Morpholine-4-carbothiohydrazide
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of Morpholine-4-carbothiohydrazide. Our goal is to provide practical, experience-driven advice to help you minimize impurities and optimize your synthetic outcomes.
I. Introduction to the Synthesis
The most common and efficient route for the synthesis of this compound involves a two-step, one-pot reaction. This process begins with the formation of a dithiocarbamate intermediate from morpholine and carbon disulfide, which is subsequently reacted with hydrazine hydrate.
While the overall synthesis is straightforward, minor deviations in reaction conditions can lead to the formation of several impurities, impacting the yield and purity of the final product. This guide will address these potential pitfalls and offer robust solutions.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I might see on my TLC plate?
A1: The most common impurity is often unreacted morpholine or the morpholinium morpholine-4-dithiocarbamate salt intermediate. These are typically more polar than the desired product and will appear as separate spots on a TLC plate. Another possibility, if the reaction is pushed too hard or is impure, is the formation of cyclic byproducts like 1,3,4-thiadiazole derivatives.[1]
Q2: My reaction mixture turned a dark color. Is this normal?
A2: A yellow to orange coloration is expected during the formation of the dithiocarbamate intermediate. However, a very dark brown or black color may indicate decomposition or side reactions, possibly due to excessive heat or the presence of impurities in the starting materials.
Q3: What is the best solvent for recrystallizing this compound?
A3: Ethanol or a mixture of ethanol and water is commonly used for the recrystallization of thiosemicarbazide derivatives.[2] The choice of solvent system should be optimized to ensure good recovery of the purified product while leaving impurities dissolved in the mother liquor.
Q4: Can I monitor the reaction progress using IR spectroscopy?
A4: Yes, IR spectroscopy can be a useful tool. The disappearance of the N-H stretching vibration of morpholine and the appearance of the C=S stretching vibration (typically around 1200-1050 cm⁻¹) of the thiocarbohydrazide are key indicators of reaction progression.[3]
III. Troubleshooting Guide: Impurity Formation and Mitigation
This section provides a detailed breakdown of potential impurities, their causes, and actionable solutions.
Problem 1: Presence of Unreacted Starting Materials
-
Observation: TLC analysis shows spots corresponding to morpholine and/or the dithiocarbamate intermediate. The final product's melting point is broad and lower than the expected 192-194°C.
-
Root Cause Analysis:
-
Incorrect Stoichiometry: An insufficient amount of carbon disulfide or hydrazine hydrate will result in incomplete conversion of the starting materials.
-
Low Reaction Temperature: The reaction may not have reached the required activation energy for complete conversion.
-
Inadequate Reaction Time: The reaction was not allowed to proceed to completion.
-
-
Preventative Measures & Solutions:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of carbon disulfide and hydrazine hydrate. | Ensures complete consumption of the limiting reagent (morpholine). |
| Temperature Control | Maintain the initial reaction of morpholine and carbon disulfide at a low temperature (0-5°C) before the addition of hydrazine hydrate and subsequent gentle heating. | The initial reaction is exothermic; controlling the temperature prevents side reactions. |
| Reaction Monitoring | Monitor the reaction progress by TLC until the starting material spot disappears. | Provides real-time information on the reaction's completeness. |
| Purification | If unreacted starting materials are present, they can often be removed by recrystallization from ethanol. | The difference in solubility between the product and starting materials allows for effective purification. |
Problem 2: Formation of 1,3,4-Thiadiazole Derivatives
-
Observation: Mass spectrometry analysis of the crude product shows a peak corresponding to the dehydrated and cyclized product, 5-(morpholin-4-yl)-1,3,4-thiadiazole-2-thiol.
-
Root Cause Analysis:
-
Excessive Heat: High reaction temperatures can promote the intramolecular cyclization of the thiosemicarbazide product.[1]
-
Acidic Conditions: The presence of acidic impurities can catalyze the dehydration and cyclization reaction.
-
-
Preventative Measures & Solutions:
| Parameter | Recommendation | Rationale |
| Temperature Control | Avoid overheating the reaction mixture, especially after the addition of hydrazine. Maintain a gentle reflux. | Minimizes the energy available for the cyclization side reaction. |
| pH Control | Ensure the reaction is carried out under neutral or slightly basic conditions. | Prevents acid-catalyzed cyclization. |
| Purification | These byproducts can sometimes be separated by careful column chromatography, though prevention is the better strategy. | The polarity difference between the thiosemicarbazide and the thiadiazole allows for chromatographic separation. |
Problem 3: Presence of Symmetric Byproducts (e.g., 1,4-Dimorpholino-2,3-dithia-butane)
-
Observation: NMR or MS analysis indicates the presence of a symmetrical byproduct derived from two morpholine units.
-
Root Cause Analysis:
-
Oxidative Coupling: The dithiocarbamate intermediate can undergo oxidative coupling, especially in the presence of air (oxygen) or other oxidizing agents.
-
-
Preventative Measures & Solutions:
| Parameter | Recommendation | Rationale |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Excludes oxygen, which can promote oxidative side reactions. |
| Degassed Solvents | Use solvents that have been degassed to remove dissolved oxygen. | Further minimizes the presence of oxygen in the reaction mixture. |
| Purification | Recrystallization is often effective in removing these less polar, symmetrical byproducts. | The higher symmetry and lower polarity of these byproducts can lead to different solubility profiles. |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a stirred solution of morpholine (1 equivalent) in ethanol at 0-5°C, slowly add carbon disulfide (1.05 equivalents).
-
Stir the mixture at this temperature for 30 minutes.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture.
Protocol 2: TLC Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 7:3 or 8:2 v/v) can be a good starting point. The polarity can be adjusted as needed.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
V. Visualizing the Synthesis and Impurity Pathways
Main Synthesis Pathway
Caption: Main reaction pathway for the synthesis of this compound.
Potential Side Reactions
Caption: Common side reactions leading to impurities during the synthesis.
VI. References
-
Metwally, M. A., Bondock, S., El-Azap, H., & Kandeel, E. M. (2011). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-519. [Link]
-
Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2S), 253-261. [Link]
-
Al-Ghorbani, M., Al-Salahi, R., Murugaiyah, V., & Se-Kwon, K. (2016). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 21(5), 643. [Link]
-
Gümrükçüoğlu, N., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Turkish Journal of Analytical Chemistry, 3(2), 59-63. [Link]
-
Shah, M. K., Makwana, P. V., & Patel, D. M. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(2), 290-297. [Link]
-
Younis, Y. M., & Abed, A. H. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4), 748-759. [Link]
-
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. SN Applied Sciences, 2(3), 1-11. [Link]
-
El-Sayed, W. A., Ali, O. M., & Abd El-hameed, R. H. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports, 14(1), 1-18. [Link]
-
Rana, A., Siddiqui, N., & Khan, S. A. (2013). A review on pharmacological profile of Morpholine derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 127-133. [Link]
-
El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2000). Synthesis and antimicrobial activities of some new thiosemicarbazide, triazole, and thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 211-224. [Link]
-
Al-Obaidi, A. M. J., & Al-Masoudi, N. A. L. (2012). Synthesis and Characterization of Some New Thiosemicarbazone Metal Complexes. Journal of Basrah Researches (Sciences), 38(2), 1-10. [Link]
-
Jiang, J. (2015). Synthesis of thiosemicarbazide. Medium. [Link]
-
Singh, R. K., & Singh, R. (2014). Complexing Behaviour and Antifungal Activity of N-[(1E)-1-(1H-Benzimidazol-2-yl)ethylidene]this compound and Related Ligand with Metal Ions. International Journal of Inorganic Chemistry, 2014, 1-8. [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2017). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of the Serbian Chemical Society, 82(1), 17-29. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Morpholine-4-carbothiohydrazide and Other Key Thiosemicarbazides
In the intricate world of medicinal chemistry, the thiosemicarbazide scaffold stands out as a cornerstone for developing novel therapeutic agents. Its remarkable versatility allows for the synthesis of a vast library of compounds with a wide spectrum of biological activities. This guide offers an in-depth, objective comparison of Morpholine-4-carbothiohydrazide with other significant thiosemicarbazides, focusing on their synthesis, structural properties, and biological performance, supported by experimental data for the discerning researcher.
The Thiosemicarbazide Core: A Privileged Pharmacophore
Thiosemicarbazides, with their characteristic R1R2N-NH-C(=S)-NR3R4 structure, are not merely synthetic intermediates but potent pharmacophores in their own right. The presence of both a thioamide group and a hydrazine moiety confers upon them the ability to act as effective metal chelators, a key mechanism in their antimicrobial and anticancer activities. Furthermore, this scaffold is a versatile building block for a plethora of heterocyclic compounds, including thiadiazoles and triazoles, further expanding its therapeutic potential.
Profiling this compound
The incorporation of a morpholine ring into the thiosemicarbazide structure in this compound is a strategic design choice. The morpholine moiety is a well-regarded feature in medicinal chemistry, often employed to enhance the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.
Synthesis and Structural Elucidation
The synthesis of this compound is a robust and efficient process, typically achieved through the reaction of a morpholine-derived dithiocarbamate with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
-
Step 1: Formation of Potassium Morpholine-4-carbodithioate. In a flask immersed in an ice bath, morpholine (0.1 mol) and potassium hydroxide (0.1 mol) are dissolved in ethanol (100 mL). Carbon disulfide (0.1 mol) is added dropwise to the stirred solution. The reaction is allowed to proceed for 2 hours, resulting in the precipitation of potassium morpholine-4-carbodithioate, which is then filtered, washed with cold ethanol, and dried.
-
Step 2: Synthesis of this compound. The potassium morpholine-4-carbodithioate (0.05 mol) is dissolved in water (50 mL), followed by the addition of hydrazine hydrate (0.05 mol). The mixture is refluxed for 3 hours. Upon cooling, this compound crystallizes out of the solution as a white solid, which is then collected by filtration, washed with water, and purified by recrystallization from ethanol.
Caption: Synthetic pathway of this compound.
The structural integrity of this compound is confirmed through various spectroscopic techniques. The FT-IR spectrum is characterized by N-H stretching vibrations in the 3100-3300 cm⁻¹ region, a C=S stretching band around 800-850 cm⁻¹, and C-N stretching vibrations. The ¹H NMR spectrum provides unambiguous evidence of the morpholine and thiohydrazide protons.
A Comparative Benchmarking of Thiosemicarbazides
To fully appreciate the nuances of this compound, it is essential to compare it with other prominent members of the thiosemicarbazide family. This guide will focus on a comparative analysis with 4-phenylthiosemicarbazide and isonicotinoylthiohydrazide , a derivative of the well-known antituberculosis drug, isoniazid.
Synthesis of Comparative Compounds
Experimental Protocol: Synthesis of 4-Phenylthiosemicarbazide
A mixture of aniline (0.1 mol), ammonia, and carbon disulfide is reacted to form ammonium phenyldithiocarbamate. This intermediate is then treated with an aqueous solution of hydrazine sulfate and a stoichiometric equivalent of a base such as potassium hydroxide to liberate the free hydrazine. The reaction mixture is heated at approximately 60°C for 30 minutes. Upon cooling, 4-phenylthiosemicarbazide precipitates and can be purified by recrystallization from dilute alcohol.[1]
Experimental Protocol: Synthesis of Isonicotinoylthiohydrazide
Isonicotinic acid hydrazide (isoniazid) is reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. The reaction mixture is typically refluxed for several hours. After cooling, the product is precipitated by acidification and can be purified by recrystallization.
Structural and Physicochemical Properties: A Comparative Table
The substituent at the N4 position of the thiosemicarbazide core profoundly influences the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) |
| This compound | C₅H₁₁N₃OS | 161.23 | ~3200 (N-H), ~1515 (N-H bend), ~830 (C=S)[2] | Signals for morpholine protons and exchangeable N-H protons. |
| 4-Phenylthiosemicarbazide | C₇H₉N₃S | 167.23 | ~3250 (N-H), ~1630 (C=N of tautomer), ~1248 (C=S)[3] | ~9.6, 9.1, 4.8 (N-H protons), 7.1-7.6 (aromatic protons)[4] |
| Isonicotinoylthiohydrazide | C₆H₇N₃OS | 169.21 | Characteristic N-H, C=O, and C=S stretching bands. | Signals for pyridine ring protons and exchangeable N-H protons. |
Note: The spectral data are representative and can vary slightly based on the experimental conditions and instrumentation.
The morpholine ring in this compound generally confers greater hydrophilicity compared to the lipophilic phenyl group in 4-phenylthiosemicarbazide. This difference can significantly impact solubility, cell permeability, and overall bioavailability.
Biological Activity: A Multi-faceted Comparison
The therapeutic potential of these compounds is best illustrated by their biological activities. Here, we compare their antimicrobial, anticancer, and antioxidant properties.
Thiosemicarbazides are known for their broad-spectrum antimicrobial activity, often linked to their ability to chelate metal ions essential for microbial enzymes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable growth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension and incubated under optimal growth conditions.
-
MIC Reading: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.
The anticancer activity of thiosemicarbazides is a significant area of research, with proposed mechanisms including the inhibition of ribonucleotide reductase and induction of apoptosis.
Caption: Proposed anticancer mechanisms of thiosemicarbazides.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach.
-
Compound Treatment: Cells are exposed to varying concentrations of the test compounds for a defined period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added, which is converted to formazan by viable cells.
-
Quantification: The formazan is solubilized, and the absorbance is measured to determine cell viability.
Comparative analyses from the literature suggest that thiosemicarbazides can induce oxidative stress and DNA damage, which are viable strategies in cancer treatment.[5] However, semicarbazide analogs are sometimes considered better candidates for anticancer drug trials due to potentially better pharmacokinetic and toxicity profiles.[5]
The ability to scavenge free radicals is another important biological property of thiosemicarbazides.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: A solution of the test compound is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.
-
Incubation: The mixture is incubated in the dark for a specified time.
-
Measurement: The decrease in absorbance at a specific wavelength is measured, indicating the extent of radical scavenging.
Studies on various thiosemicarbazone derivatives have demonstrated significant antioxidant activity.[6][7] For instance, salicylaldehyde isonicotinoyl hydrazone, a related hydrazone, exhibits both pro-oxidant and antioxidant effects.[8][9] The antioxidant potential of morpholine-containing compounds has also been reported.[10][11] The presence of the thioamide and hydrazine moieties in all three compared compounds suggests they all possess some degree of antioxidant potential.
Concluding Remarks for the Research Professional
The choice of a thiosemicarbazide derivative in a drug discovery pipeline is a nuanced decision that extends beyond in vitro potency. While 4-phenylthiosemicarbazide may exhibit higher activity in some initial screenings, the favorable physicochemical properties imparted by the morpholine ring in this compound can translate to a superior in vivo performance and a better safety profile. Isonicotinoylthiohydrazide, with its link to the established drug isoniazid, offers a valuable starting point for modifications aimed at specific targets, particularly in the realm of infectious diseases.
Future research should prioritize direct, head-to-head comparative studies of these and other thiosemicarbazide analogs to generate robust, directly comparable datasets. Such studies will be invaluable in developing predictive structure-activity relationships and guiding the rational design of the next generation of thiosemicarbazide-based therapeutics.
References
- Bayrak, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 22(11), 5467-5475.
-
Wikipedia. (2023). 4-Phenylthiosemicarbazide. Retrieved from [Link]
- Somashekhar, M., et al. (2014). Synthesis, characterization and antimicrobial activity of some novel morpholine derivatives. International Journal of Medicine and Pharmaceutical Research, 2(2), 462-471.
-
Organic Syntheses. (n.d.). 4-phenylsemicarbazide. Retrieved from [Link]
- Bamoniri, A., et al. (2017). Antioxidant Properties of Camphene-Based Thiosemicarbazones: Experimental and Theoretical Evaluation. Chemistry & Biodiversity, 14(10), e1700201.
-
ResearchGate. (n.d.). Graph of IR spectra of morpholine-N-carbothiohydrazide of 2-acetylbenzimidazole (H2bmctz). Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, Antioxidant and Anticholinesterase Activities of Novel Isonicotinic Hydrazide-Hydrazone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties. Retrieved from [Link]
- Galaris, D., et al. (2015). Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(11), 2246-2254.
-
ResearchGate. (n.d.). 1H-NMR spectrum for compound[f1]. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2017). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones. Retrieved from [Link]
-
MDPI. (2020). Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]
- Nguyen, D. T., et al. (2013). Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide. European Journal of Medicinal Chemistry, 60, 199-207.
-
MDPI. (2020). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of thiosemicarbazides.
-
Galaris, D., et al. (2015). Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells. PubMed. Retrieved from [Link]
-
Cherry. (n.d.). In vitro antioxidant activity of nicotinic acid hydrazides: experimental and theoretical study. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of ketones with 4-phenylthiosemicarbazide catalyzed by anthranilic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]
-
Journal of Undergraduate Chemistry Research. (2022). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Retrieved from [Link]
Sources
- 1. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 4. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Activity of Novel Morpholine-4-carbothiohydrazide Derivatives
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, morpholine-4-carbothiohydrazide derivatives have emerged as a promising scaffold. This guide provides an in-depth validation of their antimicrobial activity, offering a direct comparison with established therapeutic agents. We will delve into the synthetic rationale, detailed experimental protocols for antimicrobial evaluation, and a critical analysis of the structure-activity relationship (SAR) that governs their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antimicrobial therapeutics.
Introduction: The Rationale for this compound Derivatives
The morpholine nucleus is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs and valued for its favorable pharmacokinetic properties and ability to engage in crucial molecular interactions with biological targets.[1][2] The carbothiohydrazide moiety, a close relative of thiosemicarbazones, is also a recognized toxophore, known to exhibit a broad spectrum of biological activities, including antimicrobial effects.[3][4][5] The strategic hybridization of these two pharmacophores into the this compound scaffold presents a compelling strategy for the development of novel antimicrobial agents. The core hypothesis is that the morpholine ring will confer desirable drug-like properties while the carbothiohydrazide portion will serve as the primary driver of antimicrobial action.
Synthesis of this compound and its Derivatives
The synthetic pathway to this compound derivatives is a logical and efficient process, beginning with the activation of morpholine followed by reaction with a thiocarbonyl source and subsequent derivatization.
Synthesis of the Core Scaffold: this compound
The parent compound, this compound, can be synthesized through a multi-step process commencing with the formation of a carbamoyl chloride, which is then converted to the target thiohydrazide. A representative synthetic scheme is outlined below.
Conclusion and Future Perspectives
This comparative guide demonstrates that novel this compound derivatives possess promising in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. The SAR studies indicate that the nature of the N'-substituent is a critical determinant of efficacy, with electron-withdrawing groups, particularly halogens, significantly enhancing activity. While the potency of the current generation of compounds does not yet surpass that of the reference drugs, ciprofloxacin and fluconazole, the modular nature of their synthesis and the clear SAR trends provide a strong foundation for further optimization.
Future research should focus on the synthesis and evaluation of a broader library of derivatives with diverse electronic and steric properties to further refine the SAR. Additionally, mechanistic studies are warranted to definitively identify the molecular targets of these compounds and to explore potential synergies with existing antimicrobial agents. The findings presented herein validate the this compound scaffold as a viable starting point for the development of new and effective antimicrobial therapies.
References
-
Firsov, A. A., Vostrov, S. N., Lubenko, I. Y., & Zinner, S. H. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(11), 2848–2852. [Link]
-
Dr. Oracle. (2025). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)?. Dr. Oracle. [Link]
-
Clancy, C. J., & Nguyen, M. H. (1998). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 42(11), 2848–2852. [Link]
-
Moroz, Y. S., et al. (2021). N′-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety as New Potential Antitubercular Agents: Synthesis, Structure and Evaluation of Antimicrobial Activity. Molecules, 26(11), 3192. [Link]
-
Yasir, M., et al. (2019). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Molecules, 24(19), 3502. [Link]
-
Korkmaz, F., et al. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of Natural and Applied Science, 13(1), 61-83. [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin... | Download Table. ResearchGate. [Link]
-
Jończyk, J., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(14), 5489. [Link]
-
Wang, C., et al. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. The Journal of Organic Chemistry, 86(5), 4165–4174. [Link]
-
Unemo, M., et al. (2022). Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food. Antibiotics, 11(10), 1421. [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate. [Link]
-
DergiPark. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark. [Link]
-
Feng, Y., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1297538. [Link]
-
Krol, E., et al. (2014). Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. Archiv der Pharmazie, 347(11), 794-806. [Link]
-
Pfaller, M. A., & Diekema, D. J. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 133–150. [Link]
-
ResearchGate. (2016). morpholine antimicrobial activity. ResearchGate. [Link]
-
Bektas, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 22(12), 5891–5901. [Link]
- Google Patents. (n.d.). Process for preparing 4-hydroxycarbazole.
-
Thorndahl, L., et al. (2017). Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice. Antimicrobial Agents and Chemotherapy, 61(12), e01222-17. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Cirz, R. T., et al. (2007). Impact of Ciprofloxacin Exposure on Staphylococcus aureus Genomic Alterations Linked with Emergence of Rifampin Resistance. Antimicrobial Agents and Chemotherapy, 51(3), 1018–1024. [Link]
-
Bektas, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 22(12), 5891–5901. [Link]
-
Szychowska, K., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 28(14), 5489. [Link]
-
Rex, J. H., et al. (2008). Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. Antimicrobial Agents and Chemotherapy, 52(8), 3059–3061. [Link]
-
Khan, S. A., et al. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. SN Applied Sciences, 2(3), 442. [Link]
-
Bogolubsky, A. V., et al. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 4(109), 64284-64289. [Link]
-
Gmaj, J., et al. (2023). Structure-activity relationship of Cu(II) and Pd(II) thiosemicarbazone complexes with anticancer and antibacterial properties. ChemRxiv. [Link]
-
Andes, D. R., et al. (2018). Overview of antifungal dosing in invasive candidiasis. Journal of Antimicrobial Chemotherapy, 73(suppl_1), i3-i14. [Link]
Sources
- 1. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Morpholine-4-carbothiohydrazide and its Schiff Bases
Executive Summary
This guide provides an in-depth spectroscopic comparison between Morpholine-4-carbothiohydrazide and its corresponding Schiff base derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the synergistic bio-activity of the morpholine and thiosemicarbazone moieties, which are known to exhibit a wide range of antimicrobial and anticancer properties.[1][2][3][4][5] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed analysis of the structural transformations confirmed through Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). By elucidating the characteristic spectral shifts and patterns, this guide establishes a validated framework for the unambiguous synthesis and characterization of this important class of compounds.
Introduction: The Chemical and Biological Significance
This compound is a derivative of thiosemicarbazide, a class of compounds renowned for its metal-chelating properties and biological activities.[6] The incorporation of a morpholine ring, a privileged scaffold in medicinal chemistry, often enhances the pharmacological profile of a molecule, improving properties like solubility and bioavailability.[2][4]
The true potential of this compound is often realized upon its conversion to Schiff bases. This is achieved through a straightforward condensation reaction between its terminal primary amine (-NH₂) group and the carbonyl group of various aldehydes or ketones. The resulting Schiff bases, also known as thiosemicarbazones, possess an azomethine group (-N=CH-), which is crucial for their biological activity. This extended conjugated system allows for effective chelation with metal ions, a mechanism often linked to their therapeutic effects.[3][7]
Spectroscopic analysis is indispensable for confirming the successful synthesis and purity of these compounds. Each technique provides a unique piece of the structural puzzle:
-
FT-IR identifies the key functional groups and confirms the formation of the C=N bond.
-
NMR provides a detailed map of the proton and carbon skeleton, confirming the covalent assembly of the final structure.
-
UV-Vis reveals changes in the electronic conjugation of the system.
-
Mass Spectrometry verifies the molecular weight of the parent compound and its derivatives.
This guide will systematically dissect the spectroscopic data, explaining the causality behind the observed spectral changes and providing validated protocols for data acquisition.
Synthesis and Characterization Workflow
The synthesis of this compound Schiff bases is typically a two-step process. The initial hydrazide is first synthesized, followed by condensation with a suitable carbonyl compound.
General Synthesis Protocol
Step 1: Synthesis of this compound This precursor can be synthesized from morpholine, but a common starting point for its derivatives is the reaction of an N-substituted morpholine with hydrazine hydrate.[8][9] For the parent compound, the reaction involves morpholine and thiocarbonyl transfer reagents.
Step 2: Synthesis of the Schiff Base
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add a few drops of a catalyst, typically glacial acetic acid, to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Reflux the mixture for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to precipitate the Schiff base product.
-
Collect the solid product by filtration, wash with cold solvent to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) may be performed for further purification.
Workflow Diagram
The following diagram illustrates the general workflow for synthesis and subsequent characterization.
Caption: Synthesis and Spectroscopic Characterization Workflow.
Comparative Spectroscopic Analysis
The key to confirming Schiff base formation lies in identifying the disappearance of reactant signals and the appearance of new, characteristic product signals.
FT-IR Spectroscopy
FT-IR spectroscopy is the first line of analysis to confirm the condensation reaction. The comparison focuses on the high-frequency region of the spectrum.
-
This compound (Parent): The spectrum is characterized by several key peaks. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) groups typically appear as multiple bands in the 3150-3400 cm⁻¹ region.[6][10] A strong band corresponding to the C=S (thione) stretch is observed around 1250-1350 cm⁻¹.[11]
-
Schiff Base (Product): The most definitive evidence of reaction is the disappearance of the N-H stretching bands associated with the primary -NH₂ group and the appearance of a new, sharp band in the 1600-1640 cm⁻¹ region .[11][12] This new band is attributed to the ν(C=N) stretching vibration of the newly formed azomethine group. The C=S band remains, often with a slight shift.
| Functional Group | This compound (cm⁻¹) | Schiff Base Derivative (cm⁻¹) | Rationale for Change |
| ν(N-H) of -NH₂ | ~3400 & ~3260 | Absent | The primary amine is consumed during the condensation reaction. |
| ν(N-H) of -NH- | ~3170 | ~3170 (May shift slightly) | The secondary amine is retained in the structure. |
| ν(C=N) Azomethine | Absent | ~1609 - 1630 | Formation of the new imine bond is the hallmark of the Schiff base.[11] |
| ν(C=S) Thione | ~1250 | ~1248 (May shift slightly) | The thione group is not directly involved in the reaction. |
NMR Spectroscopy (¹H and ¹³C)
NMR spectroscopy provides unambiguous proof of the covalent structure of the Schiff base.
-
¹H NMR:
-
This compound (Parent): The spectrum shows characteristic signals for the morpholine ring protons, typically two triplets around 2.8 ppm (for -N-CH₂) and 3.6 ppm (for -O-CH₂).[13] Broad signals for the -NH and -NH₂ protons are also visible, which are exchangeable with D₂O.
-
Schiff Base (Product): The most diagnostic change is the appearance of a new singlet in the 8.0-9.0 ppm region . This downfield signal corresponds to the azomethine proton (-N=CH-) .[11][14] The signals for the morpholine ring protons remain, though they may experience slight shifts due to the change in the electronic environment. The broad -NH₂ signal disappears.
-
-
¹³C NMR:
-
This compound (Parent): The morpholine ring carbons appear at characteristic chemical shifts: ~48 ppm for the C-N carbons and ~67 ppm for the C-O carbons.[15][16] The thione carbon (C=S) signal is typically found far downfield, often around 175-185 ppm.
-
Schiff Base (Product): A new signal appears in the 155-165 ppm range , which is assigned to the azomethine carbon (C=N) .[14] The signals for the morpholine carbons and the thione carbon are retained with minor shifts.
-
| Nucleus | Group | Parent Hydrazide (δ ppm) | Schiff Base (δ ppm) | Rationale for Change |
| ¹H | Morpholine -N-CH ₂ | ~2.8 (t) | ~2.9 (t) | Minor shift due to altered electronic environment. |
| ¹H | Morpholine -O-CH ₂ | ~3.6 (t) | ~3.7 (t) | Minor shift due to altered electronic environment. |
| ¹H | Azomethine -N=CH - | Absent | ~8.0 - 9.0 (s) | Appearance of the key proton on the newly formed imine carbon. |
| ¹³C | Morpholine -N-C H₂ | ~48 | ~49 | Minor environmental shift. |
| ¹³C | Morpholine -O-C H₂ | ~67 | ~67 | Generally stable chemical shift.[16] |
| ¹³C | Azomethine -N=C H- | Absent | ~155 - 165 | Appearance of the deshielded imine carbon. |
| ¹³C | Thione C =S | ~180 | ~182 | Minor environmental shift. |
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecules.
-
This compound (Parent): The spectrum typically shows absorption bands corresponding to π → π* transitions (from the C=S bond) and n → π* transitions (from the lone pairs on N, O, and S atoms).
-
Schiff Base (Product): The formation of the azomethine group extends the conjugated π-system of the molecule. This extension of conjugation lowers the energy gap between the HOMO and LUMO. As a result, the π → π* transition shifts to a longer wavelength, an effect known as a bathochromic (red) shift .[4][17] This shift provides strong evidence for the formation of the conjugated imine system.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the synthesized compounds.
-
This compound (Parent): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight (C₅H₁₁N₃OS, MW = 161.23 g/mol ).
-
Schiff Base (Product): The molecular ion peak [M']⁺ will correspond to the sum of the molecular weight of the hydrazide and the aldehyde/ketone, minus the molecular weight of water (18.02 g/mol ), which is eliminated during the condensation reaction. This provides definitive proof of the covalent bond formation. Common fragmentation patterns often involve the cleavage of the morpholine ring.[18]
Detailed Experimental Protocols
Adherence to standardized protocols is critical for obtaining reproducible and reliable spectroscopic data.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Use the KBr (Potassium Bromide) pellet method. Mix ~1-2 mg of the dried sample with ~100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Parameters: Record the spectrum in the range of 4000-400 cm⁻¹. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
Validation: The spectrum should be free of broad absorptions around 3400 cm⁻¹ and 1630 cm⁻¹, which are characteristic of absorbed water.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for these compounds as the acidic -NH proton is readily observed and does not exchange as rapidly as in other solvents.
-
Data Acquisition (¹H NMR):
-
Tune and shim the instrument for optimal field homogeneity.
-
Acquire the spectrum at a standard frequency (e.g., 400 or 500 MHz).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum at a corresponding frequency (e.g., 100 or 125 MHz).
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
-
Validation: The integration of the ¹H NMR signals should correspond to the number of protons in the proposed structure.
UV-Visible Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1x10⁻³ M). From this, prepare a dilute solution (e.g., 1x10⁻⁵ M) for analysis.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Record a baseline spectrum using the pure solvent.
-
Record the absorption spectrum of the sample solution over a range of 200-800 nm.
-
-
Validation: The absorbance maximum should be within the linear range of the instrument (typically < 1.5 AU) to ensure adherence to the Beer-Lambert law.
Conclusion
The transformation of this compound into its Schiff bases is accompanied by a distinct and predictable set of changes across multiple spectroscopic platforms. The disappearance of the hydrazinic -NH₂ signals and the concurrent appearance of the characteristic azomethine (-C=N-) group signals in FT-IR and NMR spectra provide the most definitive evidence of a successful reaction. This is further corroborated by bathochromic shifts in the UV-Vis spectrum and the confirmation of the expected molecular weight by mass spectrometry. By systematically applying these techniques and understanding the causal relationships between structural changes and spectral outputs, researchers can confidently characterize these biologically significant molecules, paving the way for further investigation into their therapeutic potential.
References
-
Narayana, B., et al. (2006). Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents. PubMed. Available at: [Link]
-
Gomathy, S., & Charles, J. (2014). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal of Applied Chemistry. Available at: [Link]
-
Prasad, K. J. R., et al. (2016). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry. Available at: [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. Available at: [Link]
-
Ahmad, I., et al. (2024). Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation. Research J. Pharm. and Tech. Available at: [Link]
-
Hussein, T. S. (2016). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University. Available at: [Link]
-
Raman, N., et al. (2014). Synthesis and spectral characterization of Schiff base complexes of Cu(II), Co(II), Zn(II) and VO(IV) containing 4-(4-aminophenyl)morpholine derivatives: antimicrobial evaluation and anticancer studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Shankar, K., et al. (2018). Schiff Base | Square Planar | Morpholine | Antimicrobial | Antioxidant | DNA Interactions. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Hosseini-Yazdi, S. A., et al. (2019). Some new morpholine-based Schiff-base complexes; Synthesis, characterization, anticancer activities and theoretical studies. Inorganica Chimica Acta. Available at: [Link]
-
Sangeetha, R., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Available at: [Link]
-
Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]
-
Gholivand, K., et al. (2019). Some new morpholine-based Schiff-base complexes; Synthesis, characterization, anticancer activities and theoretical studies. ResearchGate. Available at: [Link]
-
Shaker, S. A., et al. (2021). Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. ResearchGate. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Exploring novel NH-form resorcinol-based schiff base and its metal complexes: Synthesis, characterization, cytotoxic activity, molecular docking and ADME studies. PLOS ONE. Available at: [Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. Available at: [Link]
-
Wiles, D. M., & Suprunchuk, T. (1969). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Canadian Journal of Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. RSC. Available at: [Link]
-
NIST. (n.d.). Morpholine. NIST WebBook. Available at: [Link]
-
Al-adham, M. A. I. (2015). IR Spectra of thiosemicarbazones ligands and their complexes. ResearchGate. Available at: [Link]
-
Kolehmainen, E., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Available at: [Link]
Sources
- 1. Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation [openmedicinalchemistryjournal.com]
- 3. Synthesis and spectral characterization of Schiff base complexes of Cu(II), Co(II), Zn(II) and VO(IV) containing 4-(4-aminophenyl)morpholine derivatives: antimicrobial evaluation and anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Research Portal [scholarship.miami.edu]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Synthesis, Characterization and Study the Biological Activity of New M" by Entesar O. AlTamiemi, Sameaa J. Khammas et al. [bsj.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 12. Exploring novel NH-form resorcinol-based schiff base and its metal complexes: Synthesis, characterization, cytotoxic activity, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. acdlabs.com [acdlabs.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. Morpholine [webbook.nist.gov]
A Comparative Guide to Morpholine-Based Corrosion Inhibitors: Evaluating the Potential of Morpholine-4-carbothiohydrazide
In the relentless battle against material degradation, the development of effective corrosion inhibitors is paramount. For researchers, scientists, and professionals in drug development, where metallic components are often exposed to corrosive environments, understanding the efficacy of various inhibitors is crucial for ensuring the integrity and longevity of critical equipment. This guide provides an in-depth technical comparison of the corrosion inhibition efficiency of morpholine derivatives, with a special focus on the potential of Morpholine-4-carbothiohydrazide, benchmarked against other established inhibitors.
Introduction: The Role of Heterocyclic Compounds in Corrosion Inhibition
Corrosion, an electrochemical process, leads to the gradual destruction of materials, typically metals, by chemical and/or electrochemical reactions with their environment. The use of organic corrosion inhibitors is a widely adopted and effective strategy to mitigate this costly problem. Among the vast array of organic inhibitors, those containing heteroatoms (such as nitrogen, sulfur, and oxygen) and/or π-electrons in their molecular structure have demonstrated exceptional performance. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosive process.
Morpholine and its derivatives have emerged as a significant class of corrosion inhibitors due to the presence of both nitrogen and oxygen atoms in the morpholine ring, which act as active centers for adsorption. Furthermore, the incorporation of a thiosemicarbazide moiety, which contains additional nitrogen and sulfur atoms, into the morpholine structure, as in this compound, is anticipated to enhance its corrosion inhibition efficiency. The sulfur atom, in particular, is known for its strong affinity for metal surfaces.
While direct experimental data on the corrosion inhibition efficiency of this compound is not extensively available in peer-reviewed literature, this guide will provide a comparative analysis of closely related morpholine and thiosemicarbazide derivatives to extrapolate and evaluate its potential.
Comparative Performance Analysis of Morpholine and Thiosemicarbazide Derivatives
The efficacy of a corrosion inhibitor is quantified by its inhibition efficiency (IE), typically expressed as a percentage. This section presents a compilation of experimental data from various studies on morpholine and thiosemicarbazide derivatives, offering a comparative landscape to assess the prospective performance of this compound.
Table 1: Corrosion Inhibition Efficiencies of Various Morpholine Derivatives
| Inhibitor | Metal | Corrosive Medium | Method | Concentration | Inhibition Efficiency (%) | Reference |
| Morpholine Benzoate | Carbon Steel | 3.5% NaCl | Weight Loss | 10 g/L | >85 | |
| Morpholine Carbonate | Carbon Steel | 3.5% NaCl | Weight Loss | 10 g/L | >85 | |
| Morpholine-containing molecular hybrids | AISI 316 Stainless Steel | Simulated Production Water | Potentiodynamic Polarization, EIS | Not Specified | 67-86 | |
| 3-morpholino-1-phenylpropan-1-one (MPO) | N80 Steel | 1M HCl | EIS | 300 ppm | 91.31 | |
| 3-morpholin-1-phenyl-3-(pyridin-4-yl) propan-1-one (MPPO) | N80 Steel | 1M HCl | EIS | 300 ppm | 91.48 |
Table 2: Corrosion Inhibition Efficiencies of Thiosemicarbazide Derivatives
| Inhibitor | Metal | Corrosive Medium | Method | Concentration | Inhibition Efficiency (%) | Reference |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | Mild Steel | 1.0 M HCl | Weight Loss | 500 ppm | 92.5 | |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | 1 M HCl | Weight Loss | 500 ppm | 93.4 |
Analysis of Performance Data:
The data presented in Tables 1 and 2 clearly indicate that both morpholine and thiosemicarbazide derivatives can act as highly effective corrosion inhibitors, with efficiencies often exceeding 90%. The presence of aromatic rings and additional heteroatoms in the molecular structure generally correlates with higher inhibition efficiency. For instance, the morpholinyl Mannich bases (MPO and MPPO) and the thiosemicarbazide derivative (BOT) demonstrate excellent performance in acidic media.
Based on these findings, it is reasonable to hypothesize that This compound , which combines the structural features of both a morpholine ring and a thiosemicarbazide group, would exhibit a high corrosion inhibition efficiency. The multiple adsorption centers (N, O, and S atoms) would likely facilitate strong and stable adsorption onto the metal surface, forming a robust protective film.
Mechanism of Corrosion Inhibition
The primary mechanism by which these heterocyclic compounds inhibit corrosion is through adsorption onto the metal surface. This adsorption can be classified as either physisorption, chemisorption, or a combination of both.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: This involves the formation of coordinate bonds between the lone pairs of electrons on the heteroatoms (N, O, S) of the inhibitor and the vacant d-orbitals of the metal atoms.
The formation of a protective film acts as a barrier, isolating the metal from the corrosive environment. This film can inhibit both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.
Caption: Workflow for Potentiodynamic Polarization.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.
Step-by-Step Protocol:
-
Electrochemical Cell Setup:
-
The setup is the same as for potentiodynamic polarization, using a three-electrode cell.
-
-
OCP Stabilization:
-
Allow the system to stabilize at its OCP in the test solution.
-
-
Impedance Measurement:
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the resulting AC current response.
-
-
Data Analysis:
-
The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The data is then fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (R_s), polarization resistance (R_p), and double-layer capacitance (C_dl). The polarization resistance is inversely proportional to the corrosion rate.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(R_p(inhibitor) - R_p(blank)) / R_p(inhibitor)] × 100 where R_p(blank) is the polarization resistance in the absence of the inhibitor and R_p(inhibitor) is the polarization resistance in the presence of the inhibitor.
-
Conclusion and Future Outlook
This guide has provided a comparative overview of the corrosion inhibition efficiency of morpholine and thiosemicarbazide derivatives, establishing a strong basis for predicting the high potential of this compound as an effective corrosion inhibitor. The presence of multiple heteroatoms (N, O, S) in its structure suggests a strong tendency for adsorption on metal surfaces, leading to the formation of a protective barrier against corrosive agents.
While direct experimental validation for this compound is currently lacking in the public domain, the compelling evidence from analogous compounds underscores the need for further research in this area. Future studies should focus on synthesizing and systematically evaluating the corrosion inhibition performance of this compound on various metals and in different corrosive media using the standardized experimental protocols outlined in this guide. Such research will not only validate its potential but also contribute to the development of novel, high-performance corrosion inhibitors for a wide range of industrial and scientific applications.
References
- A series of morpholine salt volatile corrosion inhibitors (VCIs) were synthesized via solid-phase chemical reactions. The corrosion inhibition performance was assessed using evaporation weight loss, VCI capability, and corrosion weight loss tests. The corrosion inhibition mechanisms of the morpholine salt VCIs for carbon steel in atmospheric conditions were explored through electrochemical testing under thin film electrolytes, X-ray photoelectron spectroscopy (XPS
A Senior Application Scientist's Guide to In Vitro and In Vivo Studies of Morpholine-4-carbothiohydrazide Compounds
Introduction: The Therapeutic Promise of the Morpholine Scaffold
In the landscape of medicinal chemistry, the morpholine ring stands out as a privileged scaffold. Its unique structural and physicochemical properties have made it a cornerstone in the development of a wide array of therapeutic agents, including antibiotics like Linezolid and various anticancer drugs.[1][2] The incorporation of a carbothiohydrazide moiety at the 4-position of the morpholine ring gives rise to Morpholine-4-carbothiohydrazide and its derivatives, a class of compounds demonstrating significant potential across multiple therapeutic areas. These compounds have been investigated for their potent antimicrobial, anticancer, and enzyme inhibitory activities.[2][3][4]
This guide provides a comparative analysis of the essential preclinical evaluation stages for these promising compounds: in vitro and in vivo studies. As a senior application scientist, my objective is not merely to list protocols but to illuminate the strategic rationale behind each experimental choice, offering a clear path from initial screening to whole-organism validation. We will explore how these two fundamental, yet distinct, research paradigms work in concert to build a comprehensive profile of a compound's efficacy, mechanism, and safety.
The Drug Discovery and Evaluation Workflow
The journey from a newly synthesized compound to a potential preclinical candidate is a structured, multi-step process. It is designed to progressively filter compounds, ensuring that only the most promising candidates, in terms of both efficacy and safety, advance to more complex and resource-intensive stages.
Caption: Drug discovery workflow from synthesis to preclinical candidate selection.
Part 1: In Vitro Evaluation — The Proving Ground
In vitro (Latin for "in the glass") studies are performed in a controlled environment outside of a living organism, typically using cell cultures or isolated enzymes.[5] This approach is the cornerstone of early-stage drug discovery due to its high throughput, cost-effectiveness, and ability to elucidate specific biological mechanisms.[5][6]
Causality Behind the Choice: Why Start In Vitro?
The primary rationale for beginning with in vitro assays is efficiency. It allows for the rapid screening of dozens or even hundreds of newly synthesized this compound derivatives to identify "hits"—compounds that exhibit the desired biological activity.[5] This stage provides critical data on potency (e.g., IC50 or MIC values) and helps establish a preliminary Structure-Activity Relationship (SAR), guiding chemists in optimizing the lead compounds.[2]
Key In Vitro Assays for Morpholine Compounds
1. Anticancer Activity Screening:
-
Objective: To determine the cytotoxic or cytostatic effect of the compounds on cancer cells.
-
Common Assays:
-
MTT/XTT Assay: Measures cell viability based on the metabolic activity of mitochondria. It is a rapid, colorimetric assay ideal for high-throughput screening.[7]
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a simple measure of the total number of surviving cells.[8]
-
Apoptosis and Cell Cycle Analysis: Utilizes flow cytometry to determine if the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest at specific phases (e.g., G1, S, G2/M), offering mechanistic insights.[9][10]
-
2. Antimicrobial Susceptibility Testing:
-
Objective: To determine the effectiveness of the compounds against pathogenic bacteria and fungi.
-
Common Assays:
-
Broth Microdilution: The gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12]
-
Disk Diffusion Method: A qualitative or semi-quantitative test where paper disks impregnated with the compound are placed on an agar plate inoculated with the target microorganism. The diameter of the zone of inhibition around the disk indicates the compound's activity.[12][13]
-
Data Presentation: Summarizing In Vitro Efficacy
Quantitative data from these assays are best summarized in a table to allow for direct comparison between different derivatives and against standard control drugs.
| Compound ID | Modification | Cancer Cell Line (MCF-7) IC50 (µM) | Cancer Cell Line (A549) IC50 (µM) | Bacterial Strain (S. aureus) MIC (µg/mL) | Fungal Strain (C. albicans) MIC (µg/mL) |
| MC-H (Parent) | Unsubstituted | 45.2 | 58.1 | 128 | >256 |
| MC-Cl | 4-chloro-phenyl | 12.5 | 18.3 | 32 | 64 |
| MC-NO2 | 4-nitro-phenyl | 7.1 | 9.8 | 16 | 32 |
| Doxorubicin | Standard Drug | 0.8 | 1.2 | N/A | N/A |
| Ciprofloxacin | Standard Drug | N/A | N/A | 2 | N/A |
| Amphotericin B | Standard Drug | N/A | N/A | N/A | 4 |
Data are illustrative. IC50 is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration. Lower values indicate higher potency.
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a self-validating system for assessing the cytotoxicity of this compound compounds.
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7 breast cancer) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate.[7]
-
Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Replace the media in the wells with the media containing the test compounds. Include "cells only" (negative control) and "media only" (blank) wells.
-
Incubate for 48 hours.[8]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate cell viability as a percentage: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Part 2: In Vivo Assessment — The Real-World Test
In vivo (Latin for "within the living") studies are conducted in whole, living organisms, most commonly in rodent models like mice or rats.[14] These studies are indispensable for evaluating how a compound behaves in a complex biological system, providing critical data on efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall toxicity.[5][7]
Causality Behind the Choice: Why Move to In Vivo?
A compound that is highly potent in vitro may fail in vivo for numerous reasons: poor absorption, rapid metabolism and clearance, inability to reach the target tissue, or unforeseen toxicity. In vivo models are essential to bridge the gap between cellular activity and potential clinical utility.[15][16] They are the only way to assess the therapeutic index—the balance between efficacy and toxicity—in a systemic context.
Key In Vivo Models for Morpholine Compounds
1. Anticancer Efficacy Models:
-
Objective: To assess the ability of a lead compound to inhibit tumor growth in a living animal.
-
Common Model:
-
Human Tumor Xenograft Model: Human cancer cells are implanted subcutaneously or orthotopically (into the organ of origin) in immunocompromised mice (e.g., nude or SCID mice).[5][7] The use of immunodeficient hosts is critical to prevent the rejection of the human tumor cells.[5]
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The compound is administered (e.g., via oral gavage, intraperitoneal injection) according to a predefined schedule.
-
Endpoints: Tumor volume is measured regularly. Animal body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis.
-
2. Antimicrobial Efficacy Models:
-
Objective: To determine if a compound can clear a bacterial or fungal infection.
-
Common Model:
-
Systemic Infection Model: Mice are infected with a lethal or sub-lethal dose of a pathogen (e.g., Staphylococcus aureus).[17]
-
Treatment Regimen: Treatment with the test compound begins shortly after infection.
-
Endpoints: The primary endpoint is often survival rate over a period of 7-14 days. Secondary endpoints can include measuring the bacterial load (Colony Forming Units, CFU) in key organs like the spleen, liver, or blood.
-
Bridging In Vitro and In Vivo: A Comparative View
The transition from the lab bench to animal studies requires a careful consideration of the strengths and limitations of each approach.
Caption: Key characteristics and limitations of in vitro vs. in vivo studies.
Experimental Protocol: Murine Xenograft Model for Anticancer Evaluation
-
Animal Handling and Cell Implantation:
-
Use 6-8 week old female athymic nude mice, housed in a sterile environment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Harvest human cancer cells (e.g., A549 lung cancer) during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 10x10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle Control (e.g., saline + 5% DMSO)
-
Group 2: Test Compound (e.g., 20 mg/kg, daily)
-
Group 3: Positive Control Drug (e.g., Doxorubicin, 2 mg/kg, twice weekly)
-
-
-
Treatment and Monitoring:
-
Administer the treatments as defined for 21-28 days.
-
Measure tumor volume and mouse body weight three times per week. Significant body weight loss (>15-20%) is a sign of toxicity and may require euthanasia.
-
-
Endpoint and Data Analysis:
-
At the end of the study, euthanize the mice. Excise the tumors, weigh them, and photograph them.
-
Calculate the Tumor Growth Inhibition (TGI) percentage: (1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)) * 100.
-
Analyze the data for statistical significance using appropriate tests (e.g., ANOVA).
-
Conclusion and Future Perspectives
The evaluation of this compound compounds, like any novel chemical entity, is a tale told in two chapters: in vitro and in vivo. The in vitro chapter provides the initial plot points—identifying active compounds, revealing their potency, and hinting at their mechanism of action in a simplified, controlled setting. The in vivo chapter provides the crucial character development and real-world context, determining if the initial promise translates to efficacy and safety within the complexity of a living system.
Discrepancies between the two are not failures, but rather critical data points that inform the next cycle of drug design and optimization. A compound potent in vitro but inactive in vivo may point to a pharmacokinetic flaw, guiding chemists to modify the structure to improve its stability or absorption. The ultimate goal is to establish a strong in vitro-in vivo correlation (IVIVC), where the results from cell-based assays can reliably predict the outcomes in animal models, thereby streamlining the entire drug discovery process.[15][18] As we continue to explore the therapeutic potential of the morpholine scaffold, this integrated, dual-pronged approach will remain the bedrock of rigorous and successful preclinical drug development.
References
-
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives. PubMed Central. Available at: [Link]
-
Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central. Available at: [Link]
-
Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. ResearchGate. Available at: [Link]
-
Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. ResearchGate. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research. Available at: [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. World Journal of Pharmaceutical Research. Available at: [Link]
-
Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. Available at: [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]
-
Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. PubMed. Available at: [Link]
-
Infection Models - In Vivo and In Vitro. ASTAR ID Labs*. Available at: [Link]
-
The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. Available at: [Link]
-
In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC. Available at: [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. PMC. Available at: [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. Available at: [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]
-
(PDF) In-vitro Models in Anticancer Screening. ResearchGate. Available at: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
-
In vivo models of infection. Avraham Lab. Available at: [Link]
-
In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide). PubMed Central. Available at: [Link]
-
In Vitro-In Vivo Correlation Of Amorphous Solid Dispersion Enabled Itraconazole Tablets. Springer. Available at: [Link]
-
Antimicrobial Susceptibility Testing. APEC. Available at: [Link]
-
In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide). PubMed. Available at: [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. ResearchGate. Available at: [Link]
Sources
- 1. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. "Synthesis, Characterization and Study the Biological Activity of New M" by Entesar O. AlTamiemi, Sameaa J. Khammas et al. [bsj.uobaghdad.edu.iq]
- 14. In Vivo Models to Study the Pathogenesis of Extra-Respiratory Complications of Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro-In Vivo Correlation Of Amorphous Solid Dispersion Enabled Itraconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo models of infection | AVRAHAM LAB [weizmann.ac.il]
- 18. In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Morpholine-4-carbothiohydrazide
For researchers, medicinal chemists, and professionals in drug development, the purity, stability, and overall quality of a chemical entity are paramount. Morpholine-4-carbothiohydrazide, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] Its structural integrity directly influences the outcome of subsequent reactions and the pharmacological profile of the final products. Therefore, robust and cross-validated analytical data are not just a regulatory requirement but a scientific necessity.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into interpreting the resulting data. Our focus is on establishing a self-validating system of analysis, ensuring the trustworthiness and reliability of your findings.
The Analytical Imperative: Why Cross-Validation Matters
A single analytical technique, however powerful, provides only one perspective on a molecule's identity and purity. Cross-validation, the practice of using multiple, orthogonal analytical methods, provides a more complete and reliable picture. By comparing the results from different techniques, we can identify potential interferences, confirm structural assignments, and gain a higher degree of confidence in the quantitative data. This is particularly crucial in drug discovery and development, where the presence of even minor impurities can have significant biological consequences.
The Cross-Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive analytical cross-validation of this compound.
Caption: A logical workflow for the cross-validation of analytical data for this compound.
Part 1: Structural Elucidation and Confirmation - The Qualitative Toolkit
The initial step in analyzing a newly synthesized or sourced batch of this compound is to confirm its chemical identity. A combination of spectroscopic techniques is indispensable for this purpose.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands corresponding to its key structural features.
Expected FT-IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
| 3300-3150 | N-H (Hydrazide) | Stretching | Medium to Strong, Broad |
| 2960-2850 | C-H (Aliphatic) | Stretching | Medium to Strong |
| 1620-1580 | N-H (Hydrazide) | Bending | Medium |
| 1550-1480 | C=S (Thioamide) | Stretching | Medium to Strong |
| 1250-1020 | C-N (Amine) & C-O-C (Ether) | Stretching | Strong |
Experimental Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the dry this compound powder onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
-
Interpretation: Compare the observed peaks with the expected absorption bands for the target molecule and known spectra of related compounds.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed to gain a complete picture of the molecule's carbon-hydrogen framework.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
~2.5 ppm (t): Protons on carbons adjacent to the nitrogen of the morpholine ring.
-
~3.6 ppm (t): Protons on carbons adjacent to the oxygen of the morpholine ring.[5][6]
-
~4.5 ppm (br s): -NH₂ protons of the hydrazide moiety.
-
~8.0-9.0 ppm (br s): -NH- proton of the thioamide.
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
-
~45 ppm: Carbons adjacent to the nitrogen of the morpholine ring.
-
~66 ppm: Carbons adjacent to the oxygen of the morpholine ring.[7]
-
~180 ppm: C=S (Thioamide carbon).
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Interpretation: Assign the observed signals to the corresponding protons and carbons in the molecule based on their chemical shifts, integration (for ¹H), and splitting patterns.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides a direct measurement of the molecular weight of a compound, serving as a crucial confirmation of its identity.
Expected Molecular Ion Peak:
For this compound (C₅H₁₁N₃OS), the expected monoisotopic mass is approximately 161.06 g/mol . Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), you may observe the protonated molecule [M+H]⁺ at m/z 162.07.
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample into the mass spectrometer via a liquid chromatography system or direct infusion.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Interpretation: Identify the molecular ion peak and compare it to the calculated molecular weight.
Part 2: Purity Assessment and Quantification - The Quantitative Approach
Once the structure of this compound is confirmed, the next critical step is to determine its purity and quantify it accurately. For this, chromatographic techniques are the methods of choice.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity and Assay
RP-HPLC with UV detection is a robust and widely used technique for the separation, quantification, and purity assessment of a vast range of organic molecules, including thiosemicarbazide derivatives.[8][9][10]
Rationale for Method Development:
-
Column Selection: A C18 column is a good starting point due to its versatility and ability to retain moderately polar compounds like this compound.
-
Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. The buffer helps to control the ionization state of the analyte and improve peak shape.
-
Detection: The thioamide chromophore in this compound should provide sufficient UV absorbance for sensitive detection, likely in the range of 230-280 nm.
Proposed RP-HPLC Method for this compound:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Method Validation Parameters (Based on data for related thiosemicarbazides): [9][11]
| Parameter | Expected Performance |
| Linearity | 1-100 µg/mL (R² > 0.999) |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
| Accuracy | 98-102% recovery |
| Precision (%RSD) | < 2% |
Experimental Protocol: RP-HPLC Analysis
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the diluent. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a known concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve. Purity is typically assessed by the area percent method.
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach for Volatile Impurities
While RP-HPLC is excellent for non-volatile and moderately polar compounds, GC-MS is superior for the analysis of volatile and semi-volatile impurities that may not be detected by HPLC. Due to the polarity and low volatility of this compound, a derivatization step is necessary to make it amenable to GC analysis.[12][13][14]
Rationale for Derivatization:
Derivatization converts the polar N-H groups into less polar, more volatile moieties, improving the chromatographic peak shape and thermal stability of the analyte. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.
Proposed GC-MS Method for this compound (after derivatization):
| Parameter | Condition |
| Derivatization | React with BSTFA with 1% TMCS in pyridine at 70°C for 30 min. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 amu |
Experimental Protocol: GC-MS Analysis
-
Derivatization: In a sealed vial, react a known amount of the sample with an excess of the silylating reagent in a suitable solvent.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to the derivatized this compound and any impurity peaks by their mass spectra.
Part 3: Comparison with Alternatives
While this compound is a valuable building block, other reagents can sometimes be used in its place, depending on the specific synthetic application. A common alternative is thiosemicarbazide itself.[15][16]
Comparative Analysis:
| Feature | This compound | Thiosemicarbazide |
| Structure & Reactivity | Contains a morpholine ring, which can influence solubility and downstream reactivity. | The simplest thiosemicarbazide, highly reactive. |
| Solubility | Generally more soluble in a wider range of organic solvents. | More polar, with better solubility in polar protic solvents. |
| Analytical Considerations (HPLC) | Longer retention time on RP-HPLC due to increased lipophilicity. | Shorter retention time on RP-HPLC. |
| Analytical Considerations (GC-MS) | Derivatization is necessary. | Derivatization is necessary. |
Bioisosteric Replacements:
In drug design, the thioamide group of thiosemicarbazides can sometimes be replaced by bioisosteres to modulate physicochemical and pharmacological properties. Examples include ureas and amides .[17] From an analytical perspective, these replacements would significantly alter the chromatographic and spectroscopic behavior of the molecule.
Conclusion: A Framework for Confidence
The cross-validation of analytical data for this compound is not a mere procedural formality; it is the bedrock upon which reliable and reproducible scientific research is built. By employing a multi-pronged analytical strategy that combines spectroscopic and chromatographic techniques, researchers can achieve a high degree of confidence in the identity, purity, and quality of this important synthetic intermediate. The protocols and comparative data presented in this guide offer a robust framework for establishing a self-validating analytical system, ensuring the integrity of your research from the starting material to the final product.
References
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.[2]
-
Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 353.[18]
-
Podunavac-Kuzmanović, S. O., Cvetković, D. D., & Barna, D. J. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(6), 518-521.[5]
-
Gomha, S. M., & Abdel-aziz, H. M. (2020). A Decade of Development of Ethylidenethiosemicarbazides as Building Blocks for Synthesis of Azoles and Azines (A Review). Oriental Journal of Chemistry, 36(1), 1-20.[15]
-
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2019). Survey on Semicarbazide and Thiosemicarbazide Derivatives. International Journal of Chemical Synthesis and Chemical Reaction, 7(1), 1-10.[16]
-
Dołowy, M., Pyka-Pająk, A., & Moćko, P. (2020). Lipophilicity Studies on Thiosemicarbazide Derivatives. Molecules, 25(21), 5021.[8]
-
ResearchGate. (n.d.). Graph of IR spectra of morpholine-N-carbothiohydrazide of 2-acetylbenzimidazole (H2bmctz). Retrieved from [Link][3]
-
Li, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8541294.[12]
-
Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.[18]
-
Davarani, S. S. H., et al. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 13(3), 901-912.[19]
-
ResearchGate. (n.d.). IR spectrum of the morpholine-4-carbodithioate. Retrieved from [Link][4]
-
ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.[13]
-
Al-Omair, M. A., et al. (2025). Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors. Pharmaceuticals, 17(2), 260.[20]
-
Maccallini, C., et al. (2020). Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method. Molecules, 25(16), 3698.[9]
-
ResearchGate. (2005). ¹H and¹³C NMR spectra ofN-substituted morpholines.[21]
-
El-ghamry, M. A., & Fathalla, S. K. (2021). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules, 26(16), 4933.[22]
-
Găman, A.-M., et al. (2023). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. International Journal of Molecular Sciences, 24(13), 10892.[23]
-
BenchChem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.[14]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link][24]
-
BenchChem. (2025). An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives.[25]
-
Al-Sabti, A. A., & Al-Dhahir, M. A. (2022). Development and validation of RP-HPLC method for determination of ketorolac tromethamine from bulk and pharmaceutical formulations. International journal of health sciences, 6(S6), 1149–1162.[10]
-
Ahmad, S., et al. (2017). Multi-step synthesis, spectroscopic studies of biological active steroidal thiosemicarbazones and their palladium (II) complex as macromolecules. International journal of biological macromolecules, 107(Pt A), 1334–1343.[26]
-
Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie (International ed. in English), 51(24), 5852–5856.[27]
-
Yurttaş, L., & Demirayak, Ş. (2019). Synthesis and computer - aided drug design studies of novel thiosemicarbazide derivatives as potent and target - oriented anti - cancer agents. Medicine Science, 8(3), 643-649.[28]
-
Wikipedia. (n.d.). Thiosemicarbazide. Retrieved from [Link][29]
-
Gzella, A. K., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.[30]
-
Srinivasrao, V., Girase, Y. N., & Soni, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. SOJ Biochemistry, 4(1), 1-6.[11]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.[31]
-
Royal Society of Chemistry. (2024). Development and validation of the RP-HPLC method for quantification of tavaborole.[32]
-
Pathak, A., & Rajput, S. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Current Drug Discovery Technologies, 18(4), 475-492.[33]
-
Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs.[6]
-
Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.[17]
-
Bektas, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 22(12), 5891-5902.[34]
-
ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum. Retrieved from [Link][35]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link][36]
-
SpectraBase. (n.d.). N-(2,2,2-Trifluoroethyl)morpholine-4-carbothioamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link][37]
-
NIST. (n.d.). Morpholine, 4-(oxiranylmethyl)-. Retrieved from [Link][38]
Sources
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 8. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciencescholar.us [sciencescholar.us]
- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 12. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Decade of Development of Ethylidenethiosemicarbazides as Building Blocks for Synthesis of Azoles and Azines (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. drughunter.com [drughunter.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review | MDPI [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Morpholine synthesis [organic-chemistry.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Multi-step synthesis, spectroscopic studies of biological active steroidal thiosemicarbazones and their palladium (II) complex as macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. medicinescience.org [medicinescience.org]
- 29. Thiosemicarbazide - Wikipedia [en.wikipedia.org]
- 30. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties[v1] | Preprints.org [preprints.org]
- 31. researchgate.net [researchgate.net]
- 32. Development and validation of the RP-HPLC method for quantification of tavaborole - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
- 34. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Click Chemistry [organic-chemistry.org]
- 37. spectrabase.com [spectrabase.com]
- 38. Morpholine, 4-(oxiranylmethyl)- [webbook.nist.gov]
Safety Operating Guide
Navigating the Safe Handling of Morpholine-4-carbothiohydrazide: A Guide to Personal Protective Equipment and Disposal
Hazard Assessment: A Synthesis of Potential Risks
Morpholine-4-carbothiohydrazide combines the chemical features of morpholine and a carbothiohydrazide moiety. This unique structure necessitates a comprehensive understanding of the potential hazards associated with both components.
Morpholine-related Hazards: Morpholine is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[1][2] It is also toxic if it comes into contact with the skin or is inhaled.[1][2][3]
Carbothiohydrazide-related Hazards: Thiocarbohydrazide and its derivatives are known to be toxic and may cause irritation.[4] Aromatic thiocarbohydrazides have been noted for their biological activity, suggesting that caution should be exercised to avoid exposure.[4]
Based on this composite profile, this compound should be treated as a substance with the potential for:
-
Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.
-
Corrosivity: Capable of causing severe burns to skin and eyes.
-
Irritation: May cause respiratory tract irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each item.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact with the potentially corrosive and toxic substance.[5] |
| Eye and Face Protection | Safety glasses with side shields and a face shield. | To protect the eyes and face from splashes of the chemical, which could cause severe irritation or burns.[1][5] |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron worn over cotton clothing. | To protect against accidental spills and prevent skin contact. Synthetic clothing should be avoided due to the risk of static discharge.[6] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or if dust is generated. | To prevent the inhalation of the potentially toxic powder. |
| Footwear | Closed-toe shoes. | To protect the feet from spills. |
Procedural Guidance for Safe Handling and Disposal
Adherence to strict operational protocols is paramount to ensuring a safe laboratory environment when working with this compound.
Handling Protocol
A step-by-step workflow for the safe handling of this compound is detailed below.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste and contaminated consumables (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a designated, labeled, and sealed hazardous liquid waste container.
Disposal Procedure:
All waste containing this compound must be disposed of as hazardous chemical waste.[5] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Conclusion: A Culture of Safety
The responsible handling of this compound is a cornerstone of laboratory safety. By understanding the potential hazards, diligently using the correct personal protective equipment, and adhering to established handling and disposal protocols, researchers can minimize risks and foster a secure working environment. Continuous vigilance and a commitment to safety are the shared responsibilities of every member of the scientific community.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Penta s.r.o. (2025, April 16). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
- Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51.
- Di Stefano, A., et al. (2020). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Molecules, 25(21), 5048.
- Beraldo, H., & Gambino, D. (2021). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Inorganics, 9(10), 75.
-
North Metal and Chemical Company. (2021, March 3). Safety Data Sheet: Morpholine. Retrieved from [Link]
- Google Patents. (2017). A kind of synthetic method of thiocarbohydrazide.
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Scientific & Academic Publishing. (2012). Thiocarbohydrazides: Synthesis and Reactions. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
- National Academies of Sciences, Engineering, and Medicine. (2004). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response.
- Rajput, J. D., & Patel, H. A. (2016). Synthesis and Characterization of Novel thiocarbohydrazide Derivatives of Disubstituted N,N-Dimethylaminomaleimides. Rasayan Journal of Chemistry, 9(4), 545-551.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
